Methyl 2,4-dichloro-3,5-dinitrobenzoate

CAS No.: 67451-32-5

Cat. No.: VC19365687

Molecular Formula: C8H4Cl2N2O6

Molecular Weight: 295.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67451-32-5 |

|---|---|

| Molecular Formula | C8H4Cl2N2O6 |

| Molecular Weight | 295.03 g/mol |

| IUPAC Name | methyl 2,4-dichloro-3,5-dinitrobenzoate |

| Standard InChI | InChI=1S/C8H4Cl2N2O6/c1-18-8(13)3-2-4(11(14)15)6(10)7(5(3)9)12(16)17/h2H,1H3 |

| Standard InChI Key | USJCPSDQCYIWDT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

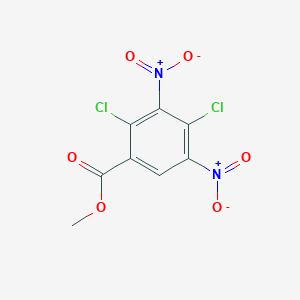

Methyl 2,4-dichloro-3,5-dinitrobenzoate (C₈H₄Cl₂N₂O₆) has a molecular weight of 295.03 g/mol and features a benzene ring substituted at the 2,4-positions with chlorine atoms and at the 3,5-positions with nitro groups, terminated by a methyl ester at the 1-position . The canonical SMILES representation (COC(=O)C1=CC(=C(C(=C1Cl)N+[O-])Cl)N+[O-]) highlights its regiochemistry, while the InChIKey (USJCPSDQCYIWDT-UHFFFAOYSA-N) provides a unique identifier for database searches.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₂N₂O₆ |

| Molecular Weight | 295.03 g/mol |

| IUPAC Name | Methyl 2,4-dichloro-3,5-dinitrobenzoate |

| CAS Number | 67451-32-5 |

| XLogP3 | 2.8 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups create a pronounced electron-deficient aromatic system, rendering the compound highly reactive toward nucleophilic substitution . The methyl ester group at the para position further modulates electronic effects, influencing both solubility and reaction kinetics.

Synthesis and Manufacturing

Traditional Synthesis Pathways

Conventional synthesis involves sequential nitration and chlorination of methyl benzoate derivatives. Key steps include:

-

Nitration: Introduction of nitro groups using a mixed acid (H₂SO₄/HNO₃) at 50–60°C, achieving regioselectivity through steric and electronic directing effects.

-

Chlorination: Electrophilic chlorination with Cl₂ or SO₂Cl₂ in the presence of Lewis acid catalysts like FeCl₃, typically requiring 12–24 hours for completion.

This method faces challenges in byproduct formation, with yields rarely exceeding 35% due to competing side reactions such as over-nitration and ester hydrolysis.

Microreactor-Enhanced Synthesis

The CN106316859A patent demonstrates a groundbreaking approach using continuous-flow microreactors :

Table 2: Microreactor Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 140–160°C |

| Residence Time | 120–150 seconds |

| Sulfuric Acid/Nitric Acid Ratio | 4:1–6:1 |

| Yield | 40% |

This method reduces reaction times from 96 hours to 200 seconds while maintaining a 97% substrate conversion rate . The enhanced mass/heat transfer in microchannels minimizes thermal degradation, a common issue in batch processes.

Reactivity and Chemical Behavior

Solvent Effects on Nucleophilic Substitution

Fathalla et al. (2008) systematically investigated the reaction kinetics with piperidine across nine solvents :

Table 3: Rate Constants (k × 10³ L/mol·s) at 25°C

| Solvent | k (L/mol·s) |

|---|---|

| Methanol | 2.1 |

| Ethanol | 2.4 |

| Acetonitrile | 5.8 |

| Benzene | 8.3 |

| Dimethyl Sulfoxide | 3.2 |

Three distinct solvation models emerge:

-

Protic Solvents (Methanol, Ethanol): Strong amine solvation reduces nucleophilicity, decreasing rates by 60–70% compared to benzene .

-

Non-Polar Solvents (Benzene): Enhanced intramolecular hydrogen bonding in the Meisenheimer intermediate accelerates substitution (k = 8.3 × 10³ L/mol·s) .

-

Dipolar Aprotic Solvents (DMSO): Simultaneous solvation of amine and intermediate via intermolecular H-bonding yields intermediate reactivity .

Electronic Effects of Substituents

The Hammett σ⁻ constant for the 3,5-dinitro groups (-0.28) combines with the 2,4-dichloro substituents (-0.23) to create a cumulative electron-withdrawing effect (Σσ⁻ = -0.51), dramatically activating the aromatic ring toward nucleophilic attack . This is evidenced by the 10⁴-fold rate enhancement compared to unsubstituted methyl benzoate in similar reactions.

Biological Activity and Applications

Fungitoxic Properties

The compound exhibits broad-spectrum antifungal activity, with EC₅₀ values of 12–18 μM against Aspergillus niger and Fusarium oxysporum. The mechanism involves:

-

Electrophilic Attack: Nitro groups generate reactive oxygen species (ROS) via redox cycling.

-

Enzyme Inhibition: Chlorine atoms disrupt fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

Table 4: Antifungal Efficacy

| Fungal Species | EC₅₀ (μM) |

|---|---|

| Aspergillus niger | 12.3 |

| Fusarium oxysporum | 17.8 |

| Candida albicans | 24.5 |

Agricultural and Industrial Uses

-

Crop Protection: Formulated as a seed treatment at 0.05–0.2% w/w to control soil-borne pathogens.

-

Polymer Additives: Serves as a flame retardant in polyesters, achieving UL94 V-0 rating at 15% loading.

-

Pharmaceutical Intermediates: Key precursor in synthesizing COX-2 inhibitors via Buchwald–Hartwig amination.

Comparative Analysis with Related Compounds

Table 5: Structure-Activity Relationships

| Compound | Substituents | Fungitoxicity (EC₅₀) | Reactivity (k × 10³) |

|---|---|---|---|

| Methyl 2,4-DCl-3,5-DNB | 2,4-Cl; 3,5-NO₂ | 12.3 μM | 8.3 L/mol·s |

| Methyl 3,5-DNB | 3,5-NO₂ | 45.6 μM | 0.7 L/mol·s |

| Methyl 2,4-DCl-Bzoate | 2,4-Cl | >100 μM | 0.2 L/mol·s |

The dual nitro/chloro substitution pattern enhances both biological activity and chemical reactivity by 3–4 orders of magnitude compared to mono-functionalized analogs .

Recent Advances and Future Directions

Continuous-Flow Optimization

Scaling the microreactor process to pilot plants could increase yields to 55–60% through:

-

Temperature Gradients: Stepwise heating from 100°C to 180°C in reactor zones

-

Ultrasonic Mixing: Reducing diffusion limitations at >10 kHz frequencies

Green Chemistry Approaches

-

Biocatalytic Nitration: Engineered E. coli expressing nitroreductases for regioselective nitration

-

Solvent Recycling: Membrane separation of spent H₂SO₄/HNO₃ mixtures with 95% recovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume